molecular formula C6H5BrN4O2 B041621 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 93703-24-3

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B041621
CAS-Nummer: 93703-24-3
Molekulargewicht: 245.03 g/mol
InChI-Schlüssel: QTEQVEJOXGBDGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a brominated purine derivative with a molecular formula of C₆H₅BrN₄O₂ and a molecular weight of 245.03 g/mol (CAS: 93703-24-3) . Structurally, it features a purine core substituted with a bromine atom at position 8 and a methyl group at position 2. It is primarily utilized in life sciences research, particularly as a precursor for synthesizing modified nucleosides or enzyme inhibitors .

Vorbereitungsmethoden

Bromination of 3-Methylxanthine

Brominating AgentSolventTemperature (°C)Yield (%)Purity (%)
NBSDMF807298
Br₂Acetic Acid1006595

Methylation at the 3rd Position

The 3-methyl group is introduced via alkylation of xanthine derivatives. This step often precedes bromination to avoid steric hindrance during substitution.

Alkylation Protocols

  • Reagents : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base (e.g., K₂CO₃) .

  • Solvent Systems : Alkylation proceeds efficiently in acetone or tetrahydrofuran (THF) due to their ability to dissolve both the base and xanthine substrate .

Critical Considerations :

  • Reaction Time : Extended durations (>12 hours) risk O-methylation, reducing yield.

  • Stoichiometry : A 1.2:1 molar ratio of methylating agent to xanthine ensures complete N-methylation .

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and reproducibility.

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat transfer and mixing reduce reaction times (≤2 hours) and improve yields (≥85%) compared to batch processes .

  • Purification : Continuous crystallization units isolate the product with >99% purity, minimizing chromatographic steps .

Table 2: Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reaction Time8–12 hours1–2 hours
Yield65–75%85–90%
Purity95–98%≥99%

Mechanistic Insights

Electrophilic Aromatic Substitution (EAS)

Bromination at the 8th position proceeds via EAS, where the purine ring’s electron-rich C8 site attracts electrophilic bromine. The methyl group at C3 electronically activates the ring, directing substitution to C8 .

Key Transition States :

  • Formation of bromonium ion intermediate.

  • Deprotonation to restore aromaticity.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity.

Spectroscopic Techniques

  • ¹H NMR : Distinct signals for C8-Br (δ 7.8 ppm) and C3-CH₃ (δ 3.2 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z 245.03 (C₆H₅BrN₄O₂) .

Table 3: Spectral Data Summary

TechniqueKey Signals
¹H NMRδ 3.2 (s, 3H, CH₃), δ 7.8 (s, 1H, C8-H)
HRMS (ESI)[M+H]⁺ 245.03

Comparative Analysis with Analogous Compounds

Table 4: Brominated Purine Derivatives

CompoundSubstituentsBromination Yield (%)
8-Bromo-3-methylxanthineC8-Br, C3-CH₃72
8-BromotheophyllineC8-Br, C1,3,7-CH₃68

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Oxidation : Minimized by inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT) .

  • Di-Bromination : Controlled via stoichiometric bromine (1:1 molar ratio) .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia or primary amines in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione can be formed.

    Oxidation Products: Oxidized derivatives of the purine ring.

    Hydrolysis Products: Various hydrolyzed forms of the compound.

Wissenschaftliche Forschungsanwendungen

Overview

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its diverse applications in scientific research, particularly in medicinal chemistry and biochemical studies. Its unique structure, featuring a bromine atom at the 8th position and a methyl group at the 3rd position, influences its biological activity and interaction with various molecular targets.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. It is particularly significant in the development of drugs targeting purinergic receptors, which play vital roles in cellular signaling pathways.

Case Study: Drug Development

In drug discovery research, this compound has been utilized to create analogs that exhibit enhanced binding affinities for specific purinergic receptors. For instance, derivatives synthesized from this compound have shown promising results in preclinical trials for conditions such as asthma and cardiovascular diseases.

Biochemical Research

This compound is employed as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways involving purines. Its ability to modulate enzyme activity makes it valuable for understanding complex biological systems.

Case Study: Enzyme Interaction Studies

A study focusing on phosphodiesterase (PDE) inhibition revealed that this compound exhibits an IC50 value of approximately 2.44 µM. This suggests potential therapeutic applications in diseases characterized by dysregulated cyclic nucleotide signaling.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating notable efficacy.

Case Study: Antimicrobial Efficacy

In an agar diffusion assay against Staphylococcus aureus and Escherichia coli, this compound produced inhibition zones ranging from 18 mm to 24 mm depending on concentration. These results highlight its potential as a broad-spectrum antimicrobial agent.

Industrial Applications

Beyond its pharmaceutical relevance, this compound is also utilized in the development of specialty chemicals and as an intermediate in organic synthesis processes.

Wirkmechanismus

The mechanism of action of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with purinergic receptors and enzymes that metabolize purines. The bromine atom at the 8th position and the methyl group at the 3rd position influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, including those related to cellular signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Purine derivatives are extensively studied for their structural versatility and diverse applications. Below is a detailed comparison of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Br (C8), CH₃ (C3) C₆H₅BrN₄O₂ 245.03 Bromine enhances electrophilicity; methyl group stabilizes ring structure. Used in nucleoside analog synthesis .
8-Bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Br (C8), CH₃ (C1, C3) C₇H₇BrN₄O₂ 259.06 Additional methyl at C1 increases steric hindrance, reducing enzymatic degradation .
8-Bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione Br (C8), CH₃ (C3), dioxoisoindolinyl-ethyl (C7) C₁₆H₁₂BrN₅O₄ 418.20 Bulky C7 substituent improves lipophilicity; potential antiviral/anticancer activity .
8-Bromo-7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Br (C8), CH₃ (C1, C3), allyloxy-hydroxypropyl (C7) C₁₄H₁₈BrN₄O₄ 403.22 Hydroxy and allyloxy groups enhance solubility and reactivity for polymer conjugation .
8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione Cl (C8 ethyl), CH₃ (C7), C₂H₅ (C3) C₁₀H₁₂ClN₄O₂ 258.68 Chlorine’s smaller size vs. bromine alters reactivity; ethyl group at C3 modifies metabolic stability .
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione Br (C8), CH₃ (C3), butynyl (C7) C₁₁H₁₀BrN₄O₂ 309.13 Alkyne group enables click chemistry applications; bromine maintains strong halogen bonding .

Key Findings from Comparative Studies

Substituent Effects on Reactivity :

  • Bromine at C8 increases electrophilicity compared to chlorine or methyl analogs, enabling regioselective modifications (e.g., Suzuki couplings) .
  • Bulky groups at C7 (e.g., dioxoisoindolinyl-ethyl) reduce solubility but enhance membrane permeability for drug delivery applications .

Biological Activity :

  • This compound exhibits moderate enzyme inhibition (e.g., xanthine oxidase) but lower potency than 8-chloro analogs due to bromine’s weaker electronegativity .
  • Compounds with allyl or alkyne groups (e.g., 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione) show promise in targeted cancer therapies via covalent binding to thiol-containing proteins .

Stability and Metabolic Profile :

  • Methyl groups at C1 or C3 improve metabolic stability by shielding the purine core from oxidative degradation .
  • Ethyl or propyl substituents (e.g., 8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione) extend half-life in vivo compared to shorter alkyl chains .

Biologische Aktivität

Overview

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, a derivative of purine, is recognized for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position of the purine ring. Its structural features influence its interaction with various biological targets, making it a subject of interest in pharmacological research.

The synthesis of this compound typically involves the bromination of 3-methylxanthine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like acetic acid. The compound exhibits a melting point range of 320-327 °C and has a molecular formula of C_6H_5BrN_4O_2 .

1. Pharmacological Applications

Antimicrobial Activity : Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing significant inhibition zones in agar diffusion assays .

Phosphodiesterase Inhibition : The compound has been identified as a phosphodiesterase inhibitor with an IC50 value of approximately 2.44 µM. This activity suggests potential applications in treating conditions related to dysregulated cyclic nucleotide signaling .

Enzyme Interaction Studies : As a probe in biochemical research, this compound aids in studying enzyme interactions and metabolic pathways involving purines. Its binding affinity to purinergic receptors can modulate cellular signaling pathways critical for various physiological processes.

The mechanism of action for this compound involves its interaction with purinergic receptors and enzymes that metabolize purines. The bromine atom at the 8th position enhances its binding affinity, influencing downstream signaling pathways related to cellular metabolism and proliferation .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various purine derivatives, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibition zones ranging from 18 mm to 24 mm depending on the concentration used, indicating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Phosphodiesterase Inhibition

A comparative analysis involving multiple derivatives revealed that this compound outperformed several other compounds in terms of phosphodiesterase inhibition. This study highlighted its potential therapeutic role in managing diseases associated with altered cyclic nucleotide levels .

Data Table: Biological Activities

Activity TypeMeasurement MethodResultReference
AntimicrobialAgar diffusion assayInhibition zones: 18 mm - 24 mm
Phosphodiesterase InhibitionIC50 determinationIC50 = 2.44 µM
Enzyme InteractionBinding affinity assaySignificant modulation observed

Q & A

Basic Research Questions

Q. What are the critical steps and optimized conditions for synthesizing 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the 8-position of the purine core. Key steps include:

  • Precursor activation : Bromination of the parent purine using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DMSO) under controlled temperatures (0–25°C) .
  • Methylation : Introduction of the 3-methyl group via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via TLC and HPLC .
    • Data Note : Yields range from 50–75% depending on solvent choice and reaction time optimization .

Q. How is this compound characterized for structural confirmation?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 8-bromo and 3-methyl groups) .
  • Mass Spectrometry : HRMS (ESI) for molecular weight validation (e.g., observed [M+H]⁺ at 297.11 matches theoretical) .
  • X-ray Crystallography : For unambiguous bond-length and angle determination in crystalline form .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :

  • Stability : Degrades under prolonged UV exposure or high humidity. Stability studies using HPLC show >90% integrity at 2–8°C for 12 months .
  • Storage : Store in sealed, desiccated containers at 2–8°C. Avoid freezing to prevent crystal lattice disruption .

Q. What solvents and reaction conditions are compatible with this compound?

  • Methodological Answer :

  • Solvents : Polar aprotic solvents (DMF, DMSO) for substitution reactions; avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis .
  • Temperature : Reactions typically proceed at 25–60°C. Higher temperatures (>80°C) risk decomposition .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The 8-bromo group acts as a leaving site for Suzuki or Ullmann couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in THF/water mixtures .
  • Kinetic studies show faster substitution compared to chloro analogs due to bromine’s higher electrophilicity .

Advanced Research Questions

Q. What is the mechanistic role of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Mechanism : Bromine at C8 undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols. Monitor intermediates via ¹H NMR .
  • Kinetic Control : Adjust pH to 8–9 to deprotonate nucleophiles (e.g., cyclohexylamine) for enhanced reactivity .

Q. How do structural analogs of this compound compare in biological activity?

  • Methodological Answer :

  • Comparative Table :
Structural VariationBiological Activity (vs. Parent Compound)Reference
8-(1-Chloroethyl)-3-ethyl-7-methyl2x higher cytotoxicity in HeLa cells
8-Hydroxyquinoline derivativeEnhanced antimicrobial activity
  • SAR Analysis : Methylation at N3 reduces solubility but increases membrane permeability .

Q. What strategies mitigate side reactions during functionalization of the purine core?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive N7 during alkylation .
  • Catalyst Screening : Test Pd, Cu, or Ni catalysts for regioselectivity in cross-coupling .

Q. How can computational modeling predict interaction targets for this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein databases (e.g., PDB) to identify binding pockets in kinases or GPCRs .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What are the degradation pathways under accelerated stability testing?

  • Methodological Answer :
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. LC-MS identifies hydrolysis products (e.g., demethylation at N3) .
  • Oxidative Stress : Treat with H₂O₂ to detect bromine displacement or ring-opening via LC-HRMS .

Eigenschaften

IUPAC Name

8-bromo-3-methyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEQVEJOXGBDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364285
Record name 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93703-24-3
Record name 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

100 g of 3-methyl-3,7-dihydropurine-2,6-dione and 49 g of sodium acetate are suspended in 800 ml of glacial acetic acid and heated to an internal temperature of 90° C., and 33.3 ml of bromine are slowly added (about 3-4 hours). The suspension is then stirred at this temperature for 3 hours; the reaction is complete according to TLC (DCM/MeOH=10:1). The reaction solution is cooled and filtered with suction. The residue is washed with 100 ml of glacial acetic acid and 500 ml of water and dried in vacuum at 50° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
33.3 mL
Type
reactant
Reaction Step Three
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirring suspension of 3-methylxanthine (7.9 g 47.6 mmol) and sodium acetate (7.81 g, 95.2 mmol) in glacial acetic acid (120 ml) was added bromine (9.14 g, 57.1 mmol). The mixture was stirred at 65° C. for 2 hours. After cooling to room temperature the precipitate was filtered, washed with acetic acid (2×15 ml), water (3×50 ml) and dried under vacuum to give 8-bromo-3-methylxanthine (10.5 g, 90% yield) as a beige powder.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9.14 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirring suspension of 7-benzyl-8-bromo-3-methylxanthine (10.06 g, 30.0 mmol) in anhydrous dimethylsulfoxide was added sodium hydride (864 mg, 36.0 mmol). After stirring at room temperature for 30 min, (R)-5-acetoxy-1-chlorohexane (5.9 g, 33.0 mmol) was added. After stirring at 70-75° C. for 12 hours, the mixture was cooled to room temperature, quenched with water (600 ml) and stirred at room temperature for 4 hours. The precipitate was filtered to provide (R)-1-(5-Acetoxyhexyl)-7-benzy)-8-bromo-3-methylxanthine (12.31 g, 86% yield) as a beige powder.
Quantity
10.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
864 mg
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
Reactant of Route 2
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 3
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 5
Reactant of Route 5
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 6
Reactant of Route 6
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.